molecular formula C6H6ClNO2 B1366410 2-Chloro-6-(hydroxymethyl)pyridin-3-ol CAS No. 208519-41-9

2-Chloro-6-(hydroxymethyl)pyridin-3-ol

Cat. No. B1366410
Key on ui cas rn: 208519-41-9
M. Wt: 159.57 g/mol
InChI Key: NQELPILICRHYOE-UHFFFAOYSA-N
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Patent
US06849620B2

Procedure details

2-Chloro-6-(hydroxymethyl)-3-pyridinol (11.6 g, 72.7 mmol) and NaHCO3 (18.3 g, 218 mmol) are added to 200 mL water. The mixture is stirred until homogeneous, the flask is placed in an ice bath, iodine (19.4 g, 76.3 mmol) is added, and the reaction is stirred over the weekend at rt. The pH of the mixture is adjusted to 3 with 2N NaHSO4, and the mixture is extracted with 4×50 mL EtOAc. The combined organic layer is dried over anhydrous MgSO4, is filtered, and the filtrate is concentrated in vacuo to a yellow solid. The crude solid is washed with EtOAc to provide 2-chloro-6-(hydroxymethyl)-4-iodo-3-pyridinol as an off-white solid (62% yield), and the filtrate is concentrated to a small volume and is chromatographed over 250 g silica gel (230-400 mesh) eluting with 2.5:4.5:4:0.1 EtOAc/CH2Cl2/hexane/acetic acid. The desiredd fractionawere combined and concentrated to afford additional pure (12% yield). MS (EI) for C6H5ClINO2, m/z: 285(M)+.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH2:9][OH:10])[N:3]=1.C([O-])(O)=O.[Na+].[I:16]I.OS([O-])(=O)=O.[Na+]>O>[Cl:1][C:2]1[C:7]([OH:8])=[C:6]([I:16])[CH:5]=[C:4]([CH2:9][OH:10])[N:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
ClC1=NC(=CC=C1O)CO
Name
Quantity
18.3 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
19.4 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred until homogeneous, the flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is placed in an ice bath
STIRRING
Type
STIRRING
Details
the reaction is stirred over the weekend at rt
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with 4×50 mL EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer is dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo to a yellow solid
WASH
Type
WASH
Details
The crude solid is washed with EtOAc

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=C1O)I)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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